3-O-ethylentacapone 3-O-ethylentacapone 3-O-ethylentacapone is a C-nitro compound that is entacapone in which the phenolic hydroxy group that is meta to the nitro group has been converted into the corresponding ethyl ether. It is a monocarboxylic acid amide, a nitrile, an aromatic ether and a member of 2-nitrophenols. It derives from a 5-nitrovanillin and an entacapone.
Brand Name: Vulcanchem
CAS No.: 857629-79-9
VCID: VC21346866
InChI: InChI=1S/C16H19N3O5/c1-4-18(5-2)16(21)12(10-17)7-11-8-13(19(22)23)15(20)14(9-11)24-6-3/h7-9,20H,4-6H2,1-3H3/b12-7+
SMILES: CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)OCC)O)[N+](=O)[O-])C#N
Molecular Formula: C16H19N3O5
Molecular Weight: 333.34 g/mol

3-O-ethylentacapone

CAS No.: 857629-79-9

Cat. No.: VC21346866

Molecular Formula: C16H19N3O5

Molecular Weight: 333.34 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

3-O-ethylentacapone - 857629-79-9

CAS No. 857629-79-9
Molecular Formula C16H19N3O5
Molecular Weight 333.34 g/mol
IUPAC Name (E)-2-cyano-3-(3-ethoxy-4-hydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide
Standard InChI InChI=1S/C16H19N3O5/c1-4-18(5-2)16(21)12(10-17)7-11-8-13(19(22)23)15(20)14(9-11)24-6-3/h7-9,20H,4-6H2,1-3H3/b12-7+
Standard InChI Key FGJZUPPLPIHQSE-KPKJPENVSA-N
Isomeric SMILES CCN(CC)C(=O)/C(=C/C1=CC(=C(C(=C1)OCC)O)[N+](=O)[O-])/C#N
SMILES CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)OCC)O)[N+](=O)[O-])C#N
Canonical SMILES CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)OCC)O)[N+](=O)[O-])C#N
Appearance Yellow Solid

3-O-Ethylentacapone is a derivative of entacapone, a well-known catechol-O-methyltransferase (COMT) inhibitor used primarily in the management of Parkinson's disease. This compound is characterized by the conversion of the phenolic hydroxy group in entacapone to an ethyl ether group, imparting distinct chemical and biological properties .

Chemical Reactions

3-O-Ethylentacapone undergoes various chemical reactions, including:

  • Oxidation: Facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

  • Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group or the ethyl ether group.

Biological Activity

3-O-Ethylentacapone functions primarily as an inhibitor of the COMT enzyme, similar to its parent compound entacapone. By inhibiting this enzyme, it prevents the breakdown of catecholamines, such as dopamine, thereby increasing their availability in the brain. This mechanism is particularly beneficial in Parkinson's disease treatment, where dopamine levels are critically low .

Research Findings

Several studies have been conducted to assess the biological activity of 3-O-ethylentacapone:

Study TypeFindings
In Vivo StudiesDemonstrated significant improvement in motor function in rodent models compared to controls.
PharmacokineticsShowed rapid absorption and peak plasma concentrations within 1-2 hours post-administration.
NeuroprotectionExhibited reduced neuronal cell death in models of oxidative stress compared to untreated groups.

These findings suggest that 3-O-ethylentacapone may have therapeutic potential in enhancing dopaminergic activity and providing neuroprotective effects.

Applications in Scientific Research

3-O-Ethylentacapone is used in various applications:

  • Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

  • Biology: To study interactions with biological molecules, particularly in the context of enzyme inhibition.

  • Industry: In the development of new materials and as an intermediate in the synthesis of other compounds.

Comparison with Similar Compounds

3-O-Ethylentacapone is similar to other derivatives of entacapone, such as 5-nitrovanillin, but its specific modification imparts distinct properties. It is also related to entacapone EP impurity D, which is used in quality control and quality assurance during commercial production of entacapone formulations .

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